molecular formula C13H4F6N6O B12948670 2-(2,4-Bis(trifluoromethyl)imidazo[1,2-a]pyrido[3,2-e]pyrazin-8-yl)-1,3,4-oxadiazole

2-(2,4-Bis(trifluoromethyl)imidazo[1,2-a]pyrido[3,2-e]pyrazin-8-yl)-1,3,4-oxadiazole

Cat. No.: B12948670
M. Wt: 374.20 g/mol
InChI Key: ORPSMNGVRZHMIF-UHFFFAOYSA-N
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Description

2-(2,4-Bis(trifluoromethyl)imidazo[1,2-a]pyrido[3,2-e]pyrazin-8-yl)-1,3,4-oxadiazole is a complex heterocyclic compound that has garnered significant interest in the fields of organic chemistry and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Bis(trifluoromethyl)imidazo[1,2-a]pyrido[3,2-e]pyrazin-8-yl)-1,3,4-oxadiazole typically involves multistep reactions that include cyclization, condensation, and functional group transformations. One common approach is the cyclization of pyridinium ylides with trifluoroacetonitrile, followed by further functionalization to introduce the oxadiazole ring . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts to facilitate the cyclization and subsequent transformations .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility. The use of high-throughput screening and optimization of reaction parameters is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Bis(trifluoromethyl)imidazo[1,2-a]pyrido[3,2-e]pyrazin-8-yl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid, sodium hydride, and various halogenating agents. Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs with varying biological activities .

Scientific Research Applications

2-(2,4-Bis(trifluoromethyl)imidazo[1,2-a]pyrido[3,2-e]pyrazin-8-yl)-1,3,4-oxadiazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-Bis(trifluoromethyl)imidazo[1,2-a]pyrido[3,2-e]pyrazin-8-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For instance, it may inhibit key enzymes involved in inflammatory pathways or interact with viral proteins to prevent replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,4-Bis(trifluoromethyl)imidazo[1,2-a]pyrido[3,2-e]pyrazin-8-yl)-1,3,4-oxadiazole apart is its combination of trifluoromethyl groups and the fused heterocyclic system, which imparts unique electronic and steric properties. These features enhance its reactivity and potential for diverse applications in medicinal chemistry and material science .

Properties

Molecular Formula

C13H4F6N6O

Molecular Weight

374.20 g/mol

IUPAC Name

2-[10,12-bis(trifluoromethyl)-2,5,8,13-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-4-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C13H4F6N6O/c14-12(15,16)5-1-7(13(17,18)19)23-10-9(5)20-2-8-22-6(3-25(8)10)11-24-21-4-26-11/h1-4H

InChI Key

ORPSMNGVRZHMIF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N=C1C(F)(F)F)N3C=C(N=C3C=N2)C4=NN=CO4)C(F)(F)F

Origin of Product

United States

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